3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol

Description

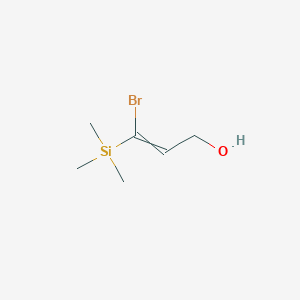

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol (CAS: Not explicitly listed in evidence; molecular formula: C₆H₁₁BrOSi) is a brominated allylic alcohol featuring a trimethylsilyl (TMS) group at the β-position. This compound is characterized by its α,β-unsaturated enol structure, which confers unique reactivity in organic synthesis, particularly in transition metal-catalyzed reactions and radical transformations. The TMS group enhances steric bulk and electronic stabilization, making it valuable for regioselective functionalization .

Properties

CAS No. |

87071-04-3 |

|---|---|

Molecular Formula |

C6H13BrOSi |

Molecular Weight |

209.16 g/mol |

IUPAC Name |

3-bromo-3-trimethylsilylprop-2-en-1-ol |

InChI |

InChI=1S/C6H13BrOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3 |

InChI Key |

VNQBACMSXIPWGB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=CCO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol typically involves the bromination of 3-(trimethylsilyl)prop-2-en-1-ol. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, followed by deprotonation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Epoxidation: The double bond can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA) to form epoxides.

Common Reagents and Conditions

Oxidation: Pyridinium dichlorochromate (PDC), chromium trioxide (CrO3)

Substitution: Nucleophiles such as amines, thiols

Epoxidation: m-Chloroperbenzoic acid (m-CPBA)

Major Products Formed

Oxidation: Aldehydes or ketones

Substitution: Various substituted derivatives depending on the nucleophile used

Epoxidation: Epoxides

Scientific Research Applications

3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-3-(trimethylsilyl)prop-2-en-1-ol depends on the specific reaction it undergoes. For example, in epoxidation reactions, the compound reacts with peracids to form an epoxide intermediate. The trimethylsilyl group can stabilize the transition state, facilitating the reaction . In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center .

Comparison with Similar Compounds

Key Structural Features:

- Bromine : A leaving group enabling nucleophilic substitution or elimination.

- Trimethylsilyl group : Provides steric protection and stabilizes adjacent carbocations or radicals.

- Allylic alcohol : Participates in hydrogen bonding and oxidation reactions.

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 3-bromo-3-(trimethylsilyl)prop-2-en-1-ol and analogous brominated allylic alcohols.

Table 1: Comparative Analysis of Brominated Allylic Alcohols

Key Observations:

Steric and Electronic Effects :

- The TMS group in 3-bromo-3-(trimethylsilyl)prop-2-en-1-ol provides superior steric shielding compared to alkyl (e.g., cyclohexyl ) or aryl (e.g., methoxyphenyl ) substituents. This shielding reduces side reactions in cross-coupling processes .

- Bromine’s electronegativity polarizes the α-C–Br bond, facilitating nucleophilic displacement. However, the TMS group’s electron-donating effect moderates this polarization, contrasting with electron-withdrawing groups (e.g., ketones in ).

Synthetic Utility :

- The TMS-brominated compound is pivotal in linchpin reactions , enabling sequential functionalization at both α- and β-positions (e.g., lithium-halogen exchange followed by silyl group retention) .

- Comparatively, 3-bromo-2-methylpropan-1-ol (CAS: 40145-08-2) lacks a stabilizing group, leading to faster solvolysis but lower selectivity .

Spectroscopic Differentiation: ¹H-NMR: The TMS group in 3-bromo-3-(trimethylsilyl)prop-2-en-1-ol generates distinct singlet peaks at δ 0.13–0.26 ppm, absent in non-silylated analogs . IR: Si–C stretching vibrations near 860–880 cm⁻¹ confirm TMS presence, differentiating it from methoxy (≈1250 cm⁻¹) or indole (≈3400 cm⁻¹) substituents .

Regulatory and Safety Considerations: Brominated alcohols like 3-bromo-2-(bromomethyl)-1-propanol (CAS: 106023-63-6) are under evaluation for RoHS restrictions due to toxicity concerns, whereas TMS-containing derivatives are less scrutinized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.